(1-Ethyl-1H-pyrazol-4-yl)methanamine is a chemical compound classified within the group of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2 of the ring. This specific compound features an ethyl group at the 1-position of the pyrazole ring and a methanamine group at the 4-position, contributing to its unique biochemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals .
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine can be achieved through several methods. The most common approach involves the following steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds .
The molecular structure of (1-Ethyl-1H-pyrazol-4-yl)methanamine features a five-membered pyrazole ring with an ethyl substituent at position 1 and a methanamine side chain at position 4. The presence of these functional groups contributes to its reactivity and interactions with biological targets.
(1-Ethyl-1H-pyrazol-4-yl)methanamine can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields.
The mechanism of action for (1-Ethyl-1H-pyrazol-4-yl)methanamine primarily involves its interaction with biological macromolecules, particularly enzymes. It has been shown to inhibit certain cytochrome P450 enzymes by binding to their active sites, leading to alterations in metabolic pathways .
Studies indicate that this compound's ability to modulate enzyme activity may have implications for drug metabolism and toxicity profiles in pharmacological contexts.
(1-Ethyl-1H-pyrazol-4-yl)methanamine is typically characterized by:
Key chemical properties include:
Relevant data from studies provide insights into its stability under various conditions, which is crucial for its applications in synthesis and biological assays .
(1-Ethyl-1H-pyrazol-4-yl)methanamine has garnered interest in several scientific fields:
The pyrazole ring—a five-membered heterocycle featuring two adjacent nitrogen atoms—serves as a versatile architectural platform in drug design. Its aromatic character and electron-rich environment enable diverse non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and dipole-dipole interactions [5]. This scaffold’s adaptability is evidenced by its presence in pharmaceuticals spanning anti-inflammatory (celecoxib), anticancer (crizotinib), and antimicrobial agents. The 1,3,4-substitution pattern, particularly at the N1 and C4 positions, allows precise modulation of steric and electronic properties. For example, N-alkylation (e.g., ethyl or methyl groups) enhances metabolic stability by blocking oxidative metabolism, while C4-functionalization with amine groups introduces hydrogen-bonding capacity critical for target engagement [5] [10].
Table 1: Impact of Pyrazole Substituents on Pharmacological Properties
Substituent Position | Functional Group | Biological Consequence | Example Compound |
---|---|---|---|
N1 | Ethyl | Enhanced metabolic stability | (1-Ethyl-1H-pyrazol-4-yl)methanamine |
C3 | Trifluoromethyl | Increased lipophilicity & membrane penetration | 1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine [10] |
C4 | Methanamine | Hydrogen-bond donation/acceptance | CID 580103 [8] |
N1 | 2-Fluoroethyl | Improved target selectivity | 1-(2-fluoroethyl)-1H-pyrazole-4-methanamine hydrochloride [2] |
(1-Ethyl-1H-pyrazol-4-yl)methanamine (CAS 856696-09-8) exemplifies a "privileged scaffold" due to its optimal balance of physicochemical properties and synthetic versatility. Its molecular formula (C₆H₁₁N₃) confers a moderate molecular weight (125.17 g/mol), facilitating cell permeability, while the primary amine (-CH₂NH₂) at C4 acts as a handle for derivatization into amides, imines, or ureas [3] [8]. Key properties include:
This molecule’s significance is further highlighted by its role as an intermediate in complex hybrids. For instance, it forms the core of anticancer agents like N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine derivatives, where the amine links to secondary pharmacophores targeting kinases [4] [5].
Table 2: Physicochemical Properties of (1-Ethyl-1H-pyrazol-4-yl)methanamine
Property | Value | Experimental Reference |
---|---|---|
Molecular Weight | 125.17 g/mol | [3] [8] |
Boiling Point | 232.9°C at 760 mmHg | [3] |
Density | 1.11 g/cm³ | [3] |
H-Bond Donors/Acceptors | 1 / 2 | [3] |
Exact Mass | 125.0950 g/mol | [8] |
Pyrazole-amine hybrids have evolved from serendipitous discoveries to rationally designed therapeutics. The journey began with phenylbutazone (1940s), an anti-inflammatory bearing a pyrazolidinedione core, which demonstrated the scaffold’s clinical viability [5]. The 1990s marked a shift toward targeted therapies with celecoxib, a selective COX-2 inhibitor featuring a pyrazole sulfonamide group. This era underscored the amine’s role in enhancing solubility and selectivity [5].
The 21st century witnessed pyrazole-amines entering oncology:
Recent innovations include multifunctional hybrids like 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine, where two pyrazole units connected via an amine spacer exhibit synergistic anticancer effects [4]. This progression highlights (1-ethyl-1H-pyrazol-4-yl)methanamine’s utility as a building block for next-generation therapeutics.
Table 3: Milestones in Pyrazole-Amine Drug Development
Era | Compound Class | Therapeutic Application | Key Advancement |
---|---|---|---|
1940s–1960s | Pyrazolidinediones (e.g., phenylbutazone) | Anti-inflammatory | Proof of clinical efficacy in arthritis |
1990s–2000s | Aminosulfonylpyrazoles (e.g., celecoxib) | COX-2 inhibition | Targeted anti-inflammatory action |
2010s–Present | Kinase inhibitors (e.g., crizotinib) | Anticancer | Structure-driven design for precision therapy |
Present | Bis-pyrazole amines | Multitargeted anticancer agents | Hybrid pharmacophores exploiting amine linker [4] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7